2-[2-Methoxy-4-[(thiophen-2-ylmethylamino)methyl]phenoxy]-1-morpholin-4-ylethanone;hydrochloride
Overview
Description
2-[2-Methoxy-4-[(thiophen-2-ylmethylamino)methyl]phenoxy]-1-morpholin-4-ylethanone;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a morpholinyl group, and a thienylmethylamine moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Methoxy-4-[(thiophen-2-ylmethylamino)methyl]phenoxy]-1-morpholin-4-ylethanone;hydrochloride typically involves multiple steps. The initial step often includes the preparation of the intermediate compounds, such as 3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde . This intermediate can be synthesized through the reaction of 3-methoxy-4-hydroxybenzaldehyde with 4-morpholineethanol under specific conditions.
Subsequent steps involve the introduction of the thienylmethylamine group through nucleophilic substitution reactions. The final step includes the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. The use of advanced purification methods, such as recrystallization and chromatography, ensures the removal of impurities and the attainment of the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[2-Methoxy-4-[(thiophen-2-ylmethylamino)methyl]phenoxy]-1-morpholin-4-ylethanone;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the morpholinyl moiety can be reduced to form alcohols.
Substitution: The benzyl and thienyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxy-4-formylbenzyl derivatives, while reduction of the carbonyl group can produce 3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzyl alcohol.
Scientific Research Applications
2-[2-Methoxy-4-[(thiophen-2-ylmethylamino)methyl]phenoxy]-1-morpholin-4-ylethanone;hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: It can be used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-Methoxy-4-[(thiophen-2-ylmethylamino)methyl]phenoxy]-1-morpholin-4-ylethanone;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholinyl group may enhance binding affinity through hydrogen bonding and electrostatic interactions, while the thienylmethylamine moiety can participate in π-π stacking interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde
- 3-methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride
Uniqueness
2-[2-Methoxy-4-[(thiophen-2-ylmethylamino)methyl]phenoxy]-1-morpholin-4-ylethanone;hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both morpholinyl and thienylmethylamine groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[2-methoxy-4-[(thiophen-2-ylmethylamino)methyl]phenoxy]-1-morpholin-4-ylethanone;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S.ClH/c1-23-18-11-15(12-20-13-16-3-2-10-26-16)4-5-17(18)25-14-19(22)21-6-8-24-9-7-21;/h2-5,10-11,20H,6-9,12-14H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NULIYZLIUNOKCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=CS2)OCC(=O)N3CCOCC3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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